molecular formula C14H24N2O2 B1463917 [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol CAS No. 64119-88-6

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol

Cat. No.: B1463917
CAS No.: 64119-88-6
M. Wt: 252.35 g/mol
InChI Key: ALXQRXRWBCQWQX-UHFFFAOYSA-N
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Description

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is a complex organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is known for its unique structure, which includes multiple fused rings and hydroxyl groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has a hazard statement H302, which means it is harmful if swallowed . The safety precautions include P301+P312+P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of [9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and fused ring structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQRXRWBCQWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C3CN(C4C2(CC1C3(C4)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705304
Record name (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64119-88-6
Record name (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Reactant of Route 2
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Reactant of Route 3
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Reactant of Route 4
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Reactant of Route 5
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Reactant of Route 6
[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol

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